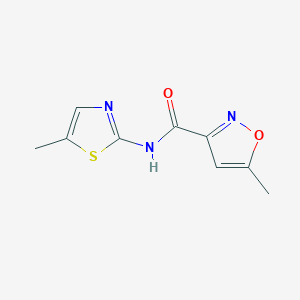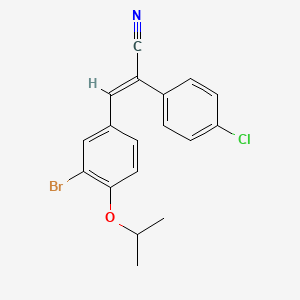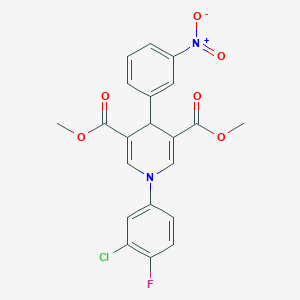
5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-isoxazolecarboxamide
Overview
Description
5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-isoxazolecarboxamide is a compound that belongs to the class of isoxazole and thiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields of chemistry and medicine.
Synthesis Analysis
The synthesis of compounds similar to 5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-isoxazolecarboxamide often involves reactions with carboxylic acids, thionyl chloride, and corresponding amines or pyrazoles (Martins et al., 2002). Other methods include cyclization reactions and the incorporation of different substituents to modify the chemical structure (Rajanarendar et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds like 5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-isoxazolecarboxamide is characterized by the presence of isoxazole and thiazole rings. The structural properties can be studied through methods like X-ray crystallography, which provides insights into the arrangement of atoms and the overall geometry of the molecule (Hipler et al., 2003).
Chemical Reactions and Properties
The chemical properties of these compounds are influenced by the functional groups present in the molecule. Reactions like cyclization, isomerization, and interaction with other chemical entities determine the chemical behavior of these compounds (Yamamoto et al., 1975).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are determined by the molecular structure and functional groups. These properties are crucial in determining the compound's suitability for various applications (Desai et al., 2016).
Chemical Properties Analysis
The chemical properties include reactivity, potential for forming derivatives, and the ability to undergo various chemical transformations. These properties are essential for understanding the compound's utility in synthetic chemistry and potential biological applications (Kurth et al., 2009).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Isoxazole and Thiazole Derivatives : Research on the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles highlights a one-pot synthesis approach from 3-methyl isoxazole-5-carboxylic acid, showcasing the versatility of isoxazole derivatives in chemical synthesis (Martins et al., 2002).
Thiazole Derivatives as Gelators : A study on N-(thiazol-2-yl)benzamide derivatives revealed their gelation behavior in ethanol/water and methanol/water mixtures, emphasizing the role of methyl functionality and S⋯O interaction in non-covalent interactions and gelation behavior (Yadav & Ballabh, 2020).
Biological and Pharmaceutical Applications
Auxiliary-Directed C-H Bond Activation : A study using bidentate auxiliaries derived from isoxazole-3-carboxamide for Pd-catalyzed C(sp(3))-H bond activation demonstrates the potential of such compounds in facilitating selective and efficient chemical transformations, leading to the synthesis of non-natural amino acids (Pasunooti et al., 2015).
Antimicrobial Properties of Thiazole Derivatives : The synthesis and antimicrobial screening of thiazole-based 1,3,4-oxadiazoles highlight the potential of thiazole derivatives in developing new pharmacologically active molecules with significant antibacterial and antifungal activities (Desai et al., 2016).
properties
IUPAC Name |
5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-5-3-7(12-14-5)8(13)11-9-10-4-6(2)15-9/h3-4H,1-2H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHLNYDAOMBLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC=C(S2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4628667.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4628673.png)

![N-(2,6-diethylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4628688.png)
![N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)

![4-[(2-{[(3-methoxyphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4628706.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4628710.png)
![methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4628717.png)

![1-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4628725.png)
![4-[4-(4-morpholinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4628734.png)
